molecular formula C18H13ClF2N2O2 B2410141 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide CAS No. 946316-41-2

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide

Cat. No.: B2410141
CAS No.: 946316-41-2
M. Wt: 362.76
InChI Key: NXJMRFPGNVUPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.

    Substitution Reaction: The 4-chlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, typically involving an acyl chloride or an anhydride with the appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the benzyl group.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or nitro compounds.

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-dichlorobenzyl)acetamide
  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6-difluorophenyl)acetamide
  • **2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,6

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O2/c19-12-6-4-11(5-7-12)17-8-13(23-25-17)9-18(24)22-10-14-15(20)2-1-3-16(14)21/h1-8H,9-10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJMRFPGNVUPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.